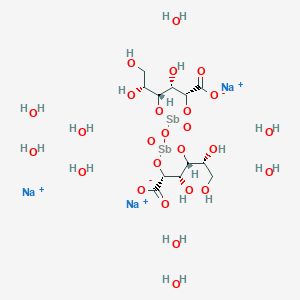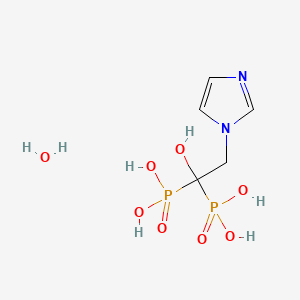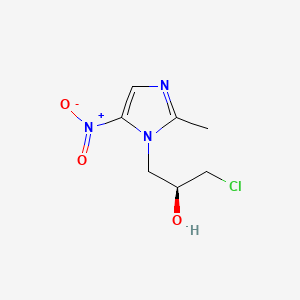
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
Descripción general
Descripción
“Cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride” is a chemical compound used in various scientific research applications due to its unique properties and structure. It is also known as U-54494A and is being developed as a novel anticonvulsant/antiseizure agent .
Chemical Reactions Analysis
The compound undergoes extensive intestinal and hepatic first-pass metabolism when orally administered . The plasma concentrations of the four known metabolites of U-54494A were apparently higher for the oral and intraportal routes compared to that after intravenous administration .Aplicaciones Científicas De Investigación
Methods of Application
A study utilized a multiple cannulated rat model to investigate the first-pass metabolism of orally administered U-54494A. The rats received doses via oral, intraportal, and intravenous routes, with blood samples collected over a 6-hour period .
Results
The oral bioavailability of U-54494A was found to be low at 4.5 ± 1.1%, attributed to extensive intestinal and hepatic first-pass metabolism. The study provided insights into the metabolic pathways and potential therapeutic applications of the compound .
Methods of Application: Research involved administering the compound to animal models and observing the analgesic effects, mediated by opioid receptors .
Results: The compound exhibited analgesic actions in various assays, indicating its potential use in pain relief and the study of opioid receptor-mediated pathways .
Methods of Application: High-performance liquid chromatography was used to quantify the compound and its metabolites in plasma, providing a methodological framework for biochemical analysis .
Results: The analysis of metabolites aids in the understanding of the compound’s bioactivity and its potential biochemical applications .
Methods of Application: The compound’s pharmacokinetics and pharmacodynamics are analyzed through various in vitro and in vivo assays to determine its efficacy and safety profile .
Methods of Application
A study utilized a multiple cannulated rat model to investigate the first-pass metabolism of orally administered U-54494A. The rats received doses via oral, intraportal, and intravenous routes, with blood samples collected over a 6-hour period .
Results
The oral bioavailability of U-54494A was found to be low at 4.5 ± 1.1%, attributed to extensive intestinal and hepatic first-pass metabolism. The study provided insights into the metabolic pathways and potential therapeutic applications of the compound .
Methods of Application: Research involved administering the compound to animal models and observing the analgesic effects, mediated by opioid receptors .
Results: The compound exhibited analgesic actions in various assays, indicating its potential use in pain relief and the study of opioid receptor-mediated pathways .
Methods of Application: High-performance liquid chromatography was used to quantify the compound and its metabolites in plasma, providing a methodological framework for biochemical analysis .
Results: The analysis of metabolites aids in the understanding of the compound’s bioactivity and its potential biochemical applications .
Methods of Application: The compound’s pharmacokinetics and pharmacodynamics are analyzed through various in vitro and in vivo assays to determine its efficacy and safety profile .
Results
Methods of Application: HPLC is employed to separate, identify, and quantify each component in a mixture, where this compound can serve as a calibration standard .
Results: The precise quantification of this compound and its metabolites in plasma provides essential data for pharmacokinetic and toxicological studies .
Methods of Application: Experiments often involve observing the binding affinity of the compound to various receptors or enzymes within a biological system .
Results: These studies help in elucidating the molecular mechanisms of action of the compound and its potential therapeutic targets .
Methods of Application: Animal trials are conducted to assess the efficacy and safety of the compound in treating conditions such as pain or seizures in veterinary subjects .
Results: The outcomes can lead to the development of new veterinary drugs that leverage the compound’s pharmacological properties .
Methods of Application: This includes investigating the metabolic pathways, identifying metabolites, and studying the compound’s pharmacokinetics .
Results: Such research provides insights into the compound’s longevity, bioavailability, and potential interactions with other substances .
Methods of Application: Techniques like mass spectrometry and HPLC are used to detect and identify trace amounts of the compound .
Results: The findings can be crucial in forensic investigations, helping to establish links between evidence and criminal activity .
Methods of Application: Assays are conducted to determine the compound’s stability in various environmental conditions and its effects on wildlife .
Results: The data gathered aids in assessing the environmental risks associated with the compound and developing strategies for its safe disposal .
Propiedades
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUASZXAHZXJMX-PPPUBMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920763 | |
| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride | |
CAS RN |
112465-94-8 | |
| Record name | U 54494A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | U-54494A HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















